molecular formula C19H25NO3S B12267209 3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide

3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12267209
M. Wt: 347.5 g/mol
InChI Key: USDBKCJDSYHCTH-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide typically involves the sulfonation of aniline derivatives followed by the introduction of tert-butyl and ethylphenyl groups. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it effective as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenethiol: Similar in structure but contains a thiol group instead of a sulfonamide group.

    tert-Butylbenzene: Lacks the sulfonamide and methoxy groups, making it less complex.

    4-tert-Butylbenzenesulfonamide: Similar but lacks the ethylphenyl and methoxy groups.

Uniqueness

3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

3-tert-butyl-N-(4-ethylphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-6-14-7-9-15(10-8-14)20-24(21,22)16-11-12-18(23-5)17(13-16)19(2,3)4/h7-13,20H,6H2,1-5H3

InChI Key

USDBKCJDSYHCTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C

Origin of Product

United States

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